2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, a 3-chlorophenyl group, and a dimethylaminoethyl side chain, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Dimethylaminoethyl Side Chain: The final step involves the reaction of the intermediate product with 2-dimethylaminoethylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]benzamide
- 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C20H20ClN3O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O/c1-24(2)11-10-22-20(25)17-13-19(14-6-5-7-15(21)12-14)23-18-9-4-3-8-16(17)18/h3-9,12-13H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
UQQBLRWWPQNVGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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